Product packaging for 2,2',4,5',6-Pentabromobiphenyl(Cat. No.:CAS No. 59080-39-6)

2,2',4,5',6-Pentabromobiphenyl

Cat. No.: B1346039
CAS No.: 59080-39-6
M. Wt: 548.7 g/mol
InChI Key: NVKQKAZYUPPRJX-UHFFFAOYSA-N
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Description

General Context of Polybrominated Biphenyls (PBBs) in Environmental Chemistry

PBBs are a group of manufactured chemicals that were primarily used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronic equipment. droracle.ai Their chemical structure, which consists of a biphenyl (B1667301) core with multiple bromine atoms attached, makes them resistant to fire but also to environmental degradation. droracle.ai As persistent organic pollutants (POPs), PBBs break down very slowly in the environment. droracle.ai

These compounds are not very soluble in water and tend to bind strongly to soil and sediment particles. epa.gov This property reduces their mobility in soil and water but increases their potential for atmospheric transport when attached to airborne particulate matter. epa.gov PBBs are lipophilic, meaning they accumulate in the fatty tissues of living organisms. droracle.ai This leads to biomagnification, where their concentration increases in organisms at higher levels of the food chain. droracle.ai

The environmental presence of PBBs is a legacy of their past production and use. Although their manufacture was banned in the United States in 1976, they are still detected in various environmental compartments, including air, water, sediment, and biota. epa.govepa.gov

Isomeric Nature and Nomenclature of 2,2',4,5',6-Pentabromobiphenyl (PBB 103)

The term "polybrominated biphenyls" refers to a large group of 209 possible individual compounds, known as congeners. iarc.frwikipedia.org These congeners differ in the number and position of bromine atoms on the two phenyl rings. iarc.fr The specific arrangement of bromine atoms determines the chemical and physical properties of each congener.

This compound is a specific congener within the pentabromobiphenyl homolog group, which includes all PBBs with five bromine atoms. wikipedia.org Following the widely adopted IUPAC numbering system for PBBs, this particular isomer is designated as PBB 103. cdc.gov

The structure of PBB 103, with bromine atoms at the 2, 2', 4, 5', and 6 positions, influences its spatial configuration and, consequently, its environmental behavior and biological activity. The substitution at the ortho positions (2, 2', 6, and 6') forces the two phenyl rings to rotate relative to each other, resulting in a non-planar structure. iarc.fr

Table 1: Chemical Identity of this compound (PBB 103)

Property Value
IUPAC Name 1,2,4-tribromo-5-(2,4-dibromophenyl)benzene
Synonym PBB 103
CAS Number 59080-39-6 cdc.govaccustandard.com
Molecular Formula C12H5Br5 accustandard.comnih.gov
Molecular Weight 548.69 g/mol accustandard.com

Historical Trajectory and Evolution of PBB Research

Research into PBBs was largely spurred by a major environmental contamination incident in Michigan in 1973. cmich.edu A fire retardant product, FireMaster, which was a commercial mixture of PBBs, was accidentally mixed with livestock feed. cmich.edumichigan.gov This led to widespread contamination of meat, eggs, and dairy products, exposing a large portion of the state's population. cmich.edu

This incident triggered intensive scientific investigation into the environmental fate, and health effects of PBBs. michigan.govnih.gov Early research in the 1970s focused on developing analytical methods, primarily gas chromatography with electron capture detection (GC-ECD), to measure PBB levels in environmental and biological samples. cdc.gov These initial methods were often not congener-specific. cdc.gov

Over time, analytical techniques have evolved, with the use of high-resolution gas chromatography and mass spectrometry (GC-MS) allowing for the separation and quantification of individual PBB congeners like PBB 103. epa.govepa.gov This has enabled more detailed studies on the distribution and behavior of specific isomers in the environment and in living organisms.

The Michigan PBB contamination event led to the establishment of a long-term public health study in 1976 to monitor the health of exposed individuals. michigan.govnih.gov This cohort has been instrumental in providing data on the long-term persistence of PBBs in the human body. nih.gov

Research continues to explore the environmental distribution of PBBs, including their presence in remote locations, and to refine analytical methods for their detection. nih.govnih.gov The history of PBB research serves as a critical case study in understanding the consequences of industrial chemical contamination and the scientific response required to address it.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Br5 B1346039 2,2',4,5',6-Pentabromobiphenyl CAS No. 59080-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tribromo-2-(2,5-dibromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKQKAZYUPPRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074771
Record name PBB 103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-39-6
Record name 2,2',4,5',6-Pentabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PBB 103
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5',6-PENTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62ZI5O8820
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Occurrence and Spatiotemporal Distribution of 2,2 ,4,5 ,6 Pentabromobiphenyl

Anthropogenic Sources and Release Dynamics of PBBs in Environmental Compartments

The primary origin of 2,2',4,5',6-Pentabromobiphenyl and other PBBs in the environment is linked to industrial activities. These compounds were not naturally occurring but were manufactured for use as flame retardants.

Legacy Contamination Footprints from Commercial PBB Mixtures

The most significant source of PBBs in the environment stems from the production and use of commercial flame retardant mixtures. A prominent example is the "FireMaster" series of products. Historical incidents of accidental release have led to widespread and persistent environmental contamination.

One of the most well-documented cases occurred in Michigan in 1973. The Michigan Chemical Corporation (later Velsicol Chemical Corporation) accidentally shipped a PBB-based flame retardant, FireMaster BP-6, to a livestock feed plant instead of a magnesium oxide nutritional supplement called NutriMaster. This mix-up resulted in the contamination of animal feed, leading to the introduction of PBBs into the food chain through meat, milk, and eggs. The incident necessitated the quarantine of over 500 farms and the destruction of tens of thousands of cattle and millions of chickens, along with vast quantities of animal feed and dairy products. This event left a lasting legacy of PBB contamination in the soil and biota of the region, serving as a significant point source for the ongoing environmental presence of these compounds.

Secondary Formation Pathways via Environmental Degradation of Higher Brominated Biphenyls

In addition to direct release from commercial products, this compound can be formed in the environment through the breakdown of more heavily brominated PBBs. Higher brominated congeners, such as hexabromobiphenyl (PBB-153) and decabromobiphenyl (B1669990) (PBB-209), can undergo degradation processes that remove bromine atoms, resulting in the formation of lower brominated compounds like pentabromobiphenyls.

The primary mechanisms for this transformation are photolytic debromination and microbial degradation. When exposed to ultraviolet (UV) light, the carbon-bromine bonds in PBB molecules can break, a process known as photolysis. Similarly, certain anaerobic microorganisms are capable of degrading PBBs through reductive debromination, where bromine atoms are replaced with hydrogen atoms. These processes mean that even areas not directly contaminated with pentabromobiphenyls can see their formation over time from the degradation of other PBBs that have been transported there.

Global and Regional Environmental Distribution Patterns

Once released, PBBs like this compound undergo long-range transport and partition into various environmental compartments, leading to a widespread, albeit low-level, global distribution.

Atmospheric Transport and Deposition Mechanisms for PBBs

The atmosphere is a key pathway for the long-range transport of PBBs from source areas to remote regions. Due to their low water solubility and tendency to adhere to particles, PBBs can become associated with airborne particulate matter and dust. This association allows them to travel long distances on wind currents.

Deposition from the atmosphere occurs through both wet and dry processes. Wet deposition involves the removal of PBBs from the atmosphere by precipitation (rain or snow). Dry deposition is the process by which particles with adsorbed PBBs settle out of the air onto terrestrial and aquatic surfaces. The less brominated congeners are generally more volatile and may be more susceptible to long-range atmospheric transport compared to more heavily brominated forms.

Distribution in Terrestrial Matrices (Soil, Dust)

Similar to their behavior in aquatic sediments, PBBs bind strongly to soil particles, which limits their mobility and leaching into groundwater. The primary source of PBBs in soil is often atmospheric deposition, especially in areas distant from direct contamination sources. In regions with historical contamination, such as the area affected by the Michigan incident, soil concentrations can be significantly elevated.

PBBs have also been identified in indoor dust. This is often due to the historical use of PBBs as flame retardants in consumer products like electronics and furniture. Over time, these chemicals can be released from the products and accumulate in dust, creating a pathway for their distribution in indoor environments.

Table 2: Summary of PBB Occurrence in Environmental Matrices

Matrix Primary Sources Transport/Fate
Atmosphere Volatilization from contaminated sites, industrial emissions Long-range transport on airborne particles
Water Atmospheric deposition, runoff from contaminated soil Low concentrations due to hydrophobicity
Sediment Deposition of suspended particles from water Long-term accumulation, acting as a sink
Soil Atmospheric deposition, direct contamination (e.g., spills, waste disposal) Strong binding to soil particles, low mobility

| Dust | Release from consumer products, deposition of airborne particles | Accumulation in indoor and outdoor environments |

Environmental Congener Profiles of PBBs, with Specific Reference to Pentabromobiphenyls

Commercial PBB products were not single compounds but rather mixtures of different PBB congeners, each with a varying number and position of bromine atoms on the biphenyl (B1667301) rings. The composition of these mixtures, often referred to as the congener profile, is a critical factor in understanding their environmental behavior and toxicological effects. The most widely used commercial mixture was known as FireMaster®, which was predominantly composed of hexa- and heptabromobiphenyls.

When these mixtures are released into the environment, their congener profiles can change over time due to various physical, chemical, and biological processes. This alteration of the congener pattern is known as environmental weathering. Processes such as differential partitioning between air, water, and soil, selective degradation, and bioaccumulation can lead to a congener profile in environmental samples that is significantly different from the original commercial mixture.

For example, less brominated congeners are generally more volatile and may be more susceptible to atmospheric transport. Conversely, more highly brominated congeners tend to be more lipophilic and are more likely to adsorb to soil and sediment and to bioaccumulate in the fatty tissues of organisms. As a result, the congener profiles of PBBs found in sediment or in top predators in a food web can be enriched in certain persistent and bioaccumulative congeners compared to the original source mixture.

Pentabromobiphenyls, as a group, are components of some commercial PBB mixtures, although they are generally found in lower proportions than the hexa- and heptabrominated congeners. The specific congener this compound has not been identified as a major component of the most common commercial mixtures. Its presence in the environment would likely be as a minor component of PBB contamination or potentially as a degradation product of more highly brominated congeners.

Detailed congener-specific analysis is necessary to determine the precise composition of PBBs in environmental samples. However, comprehensive congener profiles that include specific data for this compound are not widely reported in the scientific literature. The following table provides a generalized example of how a PBB congener profile in an environmental sample might be presented, highlighting the typical dominance of certain congeners.

Illustrative Data Table: Generalized PBB Congener Profile in a Sediment Sample

PBB CongenerIUPAC No.Homologue GroupRelative Abundance (%)
2,2',4,4',5,5'-Hexabromobiphenyl (B1200347)BB-153Hexa-BB45
2,2',3,4,4',5,5'-HeptabromobiphenylBB-180Hepta-BB25
2,2',4,4',5-PentabromobiphenylBB-101Penta-BB10
2,3',4,4',5-PentabromobiphenylBB-118Penta-BB5
Other Hexabromobiphenyls-Hexa-BB10
Other Heptabromobiphenyls-Hepta-BB3
This compound BB-103 Penta-BB Data not available
Other PBBs--2

Note: This table is a generalized illustration. The relative abundances are hypothetical and intended to demonstrate a typical congener profile in an environmental sample. Specific data for this compound (BB-103) are not available in the reviewed literature to populate this table accurately.

Environmental Fate and Transport Processes of 2,2 ,4,5 ,6 Pentabromobiphenyl

Degradation and Transformation Pathways in Environmental Media

The persistence of 2,2',4,5',6-pentabromobiphenyl in the environment is a significant concern. However, it can undergo degradation and transformation through various abiotic and biotic processes. These pathways are crucial in determining the ultimate fate and potential impact of this compound on the environment.

Photolytic degradation, or photolysis, is a significant abiotic process that can lead to the breakdown of PBBs in the presence of light. cdc.gov For PBBs, this process primarily involves reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. This reaction is influenced by the position of the bromine atoms on the biphenyl rings.

The general mechanism of photolytic degradation of PBBs involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of the carbon-bromine (C-Br) bond, resulting in the formation of a biphenyl radical and a bromine radical. The biphenyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to form a less brominated PBB congener. While specific studies on this compound are limited, research on other PBBs and the closely related polybrominated diphenyl ethers (PBDEs) suggests that the degradation kinetics often follow a pseudo-first-order model. nih.gov

The rate of photolytic degradation is influenced by several factors, including the light intensity, the wavelength of the radiation, the presence of photosensitizers (such as humic acids in natural waters), and the environmental matrix in which the compound is present. For instance, photolysis is generally more efficient in organic solvents compared to water. rsc.org

Table 1: Illustrative Photodegradation Parameters for PBBs in Different Media

ParameterValueMediumReference
Degradation Pathway Reductive DebrominationAqueous, Organic Solvents rsc.org
Kinetics Pseudo-first-orderLiquid Medium nih.gov
Influencing Factors Light Intensity, Wavelength, PhotosensitizersEnvironmental Media cdc.gov

Note: This table provides illustrative data based on general findings for PBBs and related compounds due to the limited specific data for this compound.

Biodegradation of PBBs is a slow process, particularly for the more highly brominated congeners. Under aerobic conditions, the degradation of highly brominated PBBs is generally considered to be insignificant. cdc.gov However, under anaerobic conditions, microbial communities in sediments and soils have been shown to be capable of reductively debrominating PBBs. nih.gov

The primary mechanism of anaerobic biodegradation of PBBs is reductive debromination, where microorganisms use the PBB molecule as an electron acceptor, leading to the removal of bromine atoms. Studies on PBB mixtures and other congeners have shown a preference for the removal of bromine atoms from the meta and para positions of the biphenyl ring. nih.gov The removal of ortho bromines is generally more difficult due to steric hindrance. This stepwise debromination process results in the formation of less brominated PBBs, which may then be more susceptible to further degradation.

The rate of anaerobic debromination is influenced by various factors, including the availability of electron donors (e.g., organic matter), the redox potential of the environment, and the composition of the microbial community. While specific data for this compound is scarce, the presence of bromine atoms at the ortho (2,2',6), meta (5'), and para (4) positions suggests that it would likely undergo a stepwise debromination process, starting with the more accessible meta and para bromines.

Table 2: Key Aspects of Anaerobic Biodegradation of PBBs

AspectDescriptionReference
Primary Process Reductive Debromination nih.gov
Preferred Debromination Meta and para positions nih.gov
Influencing Factors Electron donors, Redox potential, Microbial community nih.gov
Products Less brominated PBB congeners nih.gov

Bioaccumulation Dynamics in Ecological Systems

The high lipophilicity of this compound, as indicated by its high octanol-water partition coefficient (log Kow), predisposes it to bioaccumulate in the fatty tissues of organisms. This process can lead to the biomagnification of the compound through the food web, resulting in higher concentrations in organisms at higher trophic levels.

The bioavailability of a contaminant is the fraction that is available for uptake by living organisms. For PBBs, including this compound, bioavailability in soil and sediment is generally low due to their strong adsorption to organic matter and particulate matter. cdc.gov The extent of binding is influenced by the organic carbon content of the soil or sediment; higher organic carbon content leads to lower bioavailability.

Several factors can affect the bioavailability of PBBs in the environment:

Soil/Sediment Properties: The amount and type of organic matter, clay content, and particle size distribution can all influence the sorption of PBBs.

Aging: Over time, PBBs can become more strongly sequestered within the soil or sediment matrix, a process known as aging, which further reduces their bioavailability.

Presence of Co-contaminants: The presence of other organic compounds can compete for sorption sites, potentially increasing the bioavailability of PBBs.

Organism-Specific Factors: The feeding habits, physiology, and metabolic capabilities of an organism can also influence the uptake and bioavailability of PBBs. For example, deposit-feeding organisms may have a higher exposure to sediment-bound PBBs than pelagic organisms.

The bioaccumulation of PBBs is a congener-specific process, meaning that different PBB congeners are taken up and retained by organisms to varying extents. This variability is influenced by the physicochemical properties of the congener, such as its lipophilicity and molecular size, as well as biological factors of the organism, including its metabolic capacity.

Interspecies differences in bioaccumulation are often significant. For example, organisms at higher trophic levels, such as predatory fish and marine mammals, tend to accumulate higher concentrations of PBBs than organisms at lower trophic levels. miami.edu This is a result of biomagnification, where the concentration of the contaminant increases with each step up the food chain. The feeding habits of a species play a crucial role in its exposure to PBBs.

Intraspecies variability in bioaccumulation can also be observed and is often related to factors such as age, sex, and lipid content of the individual. Older, larger individuals may have had a longer time to accumulate contaminants and may have a higher lipid content, providing a larger reservoir for lipophilic compounds like PBBs.

Table 3: Factors Influencing the Bioaccumulation of PBBs

FactorInfluence on Bioaccumulation
Trophic Level Higher trophic levels generally exhibit higher concentrations (biomagnification).
Lipid Content Organisms with higher lipid content tend to accumulate more PBBs.
Age and Size Older and larger individuals may have higher PBB burdens.
Metabolic Capacity Species with a greater ability to metabolize and excrete PBBs will have lower accumulation.
Feeding Habits Diet is a primary route of exposure and influences the types and amounts of PBBs accumulated.

Biotransformation Pathways of 2,2 ,4,5 ,6 Pentabromobiphenyl in Model Biological Systems

Oxidative Metabolism in Non-Human Organismal and In Vitro Systems

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, is a major pathway for the biotransformation of many PBB congeners. This process typically involves the introduction of a hydroxyl group onto the biphenyl (B1667301) rings, forming hydroxylated metabolites that are more polar and can be more readily excreted.

The susceptibility of a PBB congener to metabolism by cytochrome P450 enzymes is highly dependent on its bromine substitution pattern. Studies using rat liver microsomes have established key structural requirements for PBB metabolism. The metabolism of PBBs is influenced by different classes of CYP inducers, such as phenobarbital (B1680315) (PB) and 3-methylcholanthrene (B14862) (MC), which induce different families of CYP enzymes.

Phenobarbital (PB)-inducible CYPs (e.g., CYP2B family) primarily metabolize PBB congeners that possess adjacent non-halogenated meta and para carbon atoms on at least one of the biphenyl rings.

3-Methylcholanthrene (MC)-inducible CYPs (e.g., CYP1A family) tend to metabolize PBB congeners that have adjacent non-halogenated ortho and meta positions. nih.gov

The structure of 2,2',4,5',6-Pentabromobiphenyl features two unsubstituted carbons at the 3' and 4' positions. These adjacent meta and para positions make it a likely substrate for metabolism by PB-inducible cytochrome P450 isozymes. nih.gov The presence of three ortho bromine atoms (at positions 2, 2', and 6) creates significant steric hindrance, which generally decreases the rate of metabolism compared to less substituted congeners. However, the availability of the unsubstituted 3'- and 4'-positions suggests that oxidative metabolism is feasible. PBBs as a class have been shown to induce cytochrome P450 enzymes, acting as mixed-type inducers, meaning they can induce enzymes typically induced by both phenobarbital and 3-methylcholanthrene. nih.gov

Given the availability of adjacent unsubstituted meta (3') and para (4') positions, hydroxylation is predicted to occur on that phenyl ring. The potential primary metabolites would therefore be:

3'-hydroxy-2,2',4,5',6-pentabromobiphenyl

4'-hydroxy-2,2',4,5',6-pentabromobiphenyl

The formation of these hydroxylated metabolites increases the polarity of the parent compound. These metabolites can then undergo further conjugation reactions (Phase II metabolism), such as glucuronidation or sulfation, to facilitate their excretion from the body. In studies with other PBB congeners, hydroxylated metabolites have been identified as the major products of oxidative biotransformation. nih.gov

Table 1: Predicted Oxidative Metabolites of this compound

Parent CompoundPredicted MetaboliteMetabolic Pathway
This compound3'-hydroxy-2,2',4,5',6-pentabromobiphenylCytochrome P450-mediated hydroxylation
This compound4'-hydroxy-2,2',4,5',6-pentabromobiphenylCytochrome P450-mediated hydroxylation

This table is based on inferred metabolic pathways from structure-activity relationship studies of related PBB congeners.

Reductive Debromination Mechanisms and Product Formation

Reductive debromination is another potential metabolic pathway for PBBs, particularly for more highly brominated congeners. This process involves the removal of a bromine atom, leading to the formation of a less-brominated biphenyl. This biotransformation can occur under anaerobic conditions, for example by intestinal microflora, or as a minor pathway in hepatic metabolism.

For 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (PBB 153), in vivo studies in rats have identified the formation of two different pentabromobiphenyls in the excreta, indicating that reductive debromination does occur. nih.gov While specific studies on this compound are lacking, it is plausible that it could undergo reductive debromination to form various tetrabromobiphenyl congeners. The removal of a bromine atom can alter the toxicity and further metabolic fate of the molecule, as less halogenated congeners are sometimes more susceptible to oxidative metabolism.

Comparative Biotransformation Profiles and Rates Across PBB Congeners

The rate and profile of PBB biotransformation vary significantly among different congeners and are largely dictated by the degree and pattern of bromination.

Rate of Metabolism: Generally, the rate of metabolism is inversely related to the degree of bromination. Lower brominated biphenyls, such as dibromobiphenyls, are metabolized much faster than highly brominated congeners like hexabromobiphenyls. nih.govhoustonmethodist.org Therefore, a pentabromobiphenyl such as PBB 103 would be expected to be metabolized more slowly than di- or tri-brominated congeners, but potentially faster than hexa- or hepta-brominated congeners.

Role of Unsubstituted Positions: The presence and location of adjacent unsubstituted carbon atoms are the most critical factors. Congeners lacking adjacent free carbon atoms are highly resistant to metabolic breakdown. For instance, 2,4,5,3',4'-pentabromobiphenyl, which possesses adjacent non-halogenated ortho and meta carbons, was found to be resistant to metabolism by MC-induced microsomes. nih.gov In contrast, this compound, with its adjacent free meta and para positions, fits the structural requirements for metabolism by PB-inducible CYPs.

Table 2: General Structure-Metabolism Relationships for PBB Congeners

Structural FeatureMetabolic ConsequenceExample Congener Susceptibility
Adjacent unsubstituted meta and para positionsSusceptible to metabolism by PB-inducible CYPsHigh (e.g., 2,2'-Dibromobiphenyl)
Adjacent unsubstituted ortho and meta positionsSusceptible to metabolism by MC-inducible CYPsModerate (e.g., 3,4,3',4'-Tetrabromobiphenyl)
High degree of bromination (Hexa-, Hepta-)Generally low rate of metabolism; potential for reductive debrominationLow (e.g., 2,2',4,4',5,5'-Hexabromobiphenyl)
Lack of adjacent unsubstituted positionsHighly resistant to oxidative metabolismVery Low

Emerging Research Questions and Future Directions in 2,2 ,4,5 ,6 Pentabromobiphenyl Studies

Development and Validation of Novel Analytical Platforms for Ultra-Trace PBB Analysis

A primary challenge in assessing the environmental risk of 2,2',4,5',6-pentabromobiphenyl is the detection and accurate quantification of this congener at ultra-trace levels in complex environmental matrices. Future research must focus on developing and validating more sensitive and selective analytical methods.

Key Research Questions:

How can we improve the sensitivity of mass spectrometry techniques to achieve lower detection limits for this compound in samples like water, air, and biological tissues?

What are the most effective sample preparation and cleanup procedures to minimize matrix interference and enhance the recovery of this specific congener?

Can new high-resolution mass spectrometry platforms reliably differentiate this compound from other PBB congeners and co-eluting contaminants?

Future Directions: The development of advanced analytical platforms is crucial. This includes the application of techniques like gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS). Additionally, novel sample preparation methods, such as automated solid-phase extraction (SPE) and advanced sorbent materials, are needed to handle a variety of environmental samples efficiently. The validation of these new methods using certified reference materials for this compound is a critical step to ensure data quality and comparability across studies.

Table 1: Comparison of Analytical Techniques for PBB Analysis

Technique Typical Detection Limits Selectivity Advantages Future Research Focus
GC-ECD pg/µL Moderate Cost-effective, widely available Improving selectivity for specific congeners
GC-MS pg/µL High Good for congener identification Lowering detection limits
GC-MS/MS fg/µL Very High Excellent selectivity and sensitivity Method development for a wider range of matrices
GC-HR-TOF-MS fg/µL Very High High mass accuracy for unknown identification Application to ultra-trace environmental samples

Refined Predictive Modeling of Environmental Transport, Fate, and Partitioning

Understanding the movement and persistence of this compound in the environment is essential for predicting its long-term impact. Refined predictive models are needed to simulate its transport, fate, and partitioning among air, water, soil, and biota.

Key Research Questions:

What are the key physicochemical properties of this compound that govern its environmental behavior?

How can multimedia environmental fate models be improved to accurately predict the long-range transport and deposition of this congener?

What is the partitioning behavior of this compound in different soil types and aquatic sediments?

Future Directions: Future research should focus on accurately determining the physicochemical properties of this compound, such as its octanol-water partition coefficient (Kow), vapor pressure, and Henry's Law constant. These parameters are critical inputs for environmental fate models like the OECD Pov and LRTP Screening Tool and various fugacity models. Advanced modeling efforts should also incorporate factors like atmospheric degradation rates and the influence of environmental variables (e.g., temperature, organic carbon content) on its partitioning behavior. Integrating these models with geographic information systems (GIS) can provide spatially explicit predictions of environmental concentrations. researchgate.netnih.gov

Elucidation of PBB Biotransformation Pathways in Understudied Environmental Niches and Organisms

The biotransformation of PBBs can alter their toxicity and persistence. While some metabolic pathways have been identified for more common PBBs, the biotransformation of this compound, particularly in less-studied organisms and environments, remains a significant knowledge gap.

Key Research Questions:

What are the primary biotransformation pathways for this compound in key environmental organisms, such as soil microorganisms, aquatic invertebrates, and fish? nih.govnih.gov

Does this congener undergo metabolic debromination to form lower-brominated and potentially more toxic congeners?

What are the roles of anaerobic microbial communities in sediments in the degradation of this compound?

Future Directions: Research in this area should employ a combination of laboratory and field studies. Laboratory investigations using microsomal assays and in vivo studies with representative organisms can help identify potential metabolites, such as hydroxylated PBBs (OH-PBBs). nih.gov Field studies in contaminated sites can provide insights into the real-world biotransformation processes. The application of advanced analytical techniques to detect and identify novel metabolites is crucial. Furthermore, exploring the enzymatic systems, such as cytochrome P450 monooxygenases, responsible for PBB metabolism will provide a deeper understanding of these processes. nih.gov

Establishment of Long-Term Monitoring Programs in Representative Contaminated and Remote Environments

Long-term monitoring is essential for tracking the environmental levels of this compound over time, assessing the effectiveness of any remedial actions, and understanding its global distribution. enviro.wiki

Key Research Questions:

What are the current and historical trends in the concentration of this compound in historically contaminated areas?

Is this compound present in remote environments, such as the Arctic and Antarctic, and if so, at what concentrations? usgs.gov

Which environmental media and biological tissues are the most effective indicators for long-term monitoring of this congener?

Future Directions: Future efforts should focus on establishing and maintaining long-term monitoring programs in both known contaminated sites and remote regions. researchgate.netnih.gov The Michigan PBB Registry serves as a valuable model for long-term human health monitoring following a contamination event. michigan.gov For environmental monitoring, programs should include the regular collection and analysis of samples from various media, including air, water, sediment, and biota. In remote areas, top predators like polar bears and marine mammals can serve as effective sentinels for bioaccumulation. usgs.govresearchgate.net The use of passive air and water samplers can also provide cost-effective, long-term data on environmental concentrations.

Table 2: Key Components of a Long-Term PBB Monitoring Program

Component Description Examples of Matrices Rationale
Source Area Monitoring Regular sampling in and around known or suspected PBB contamination sites. Soil, sediment, groundwater, local biota. To assess containment and the potential for off-site migration.
Human Biomonitoring Ongoing measurement of PBB levels in human populations, particularly those with known exposure. Blood serum, adipose tissue. To track body burdens and inform public health strategies.
Remote Environment Monitoring Sampling in pristine or remote locations to detect long-range transport. Air, snow, ice cores, wildlife (e.g., polar bears, seals). To understand the global distribution and atmospheric persistence of PBBs.
Food Web Monitoring Analysis of PBB concentrations at different trophic levels in an ecosystem. Plankton, invertebrates, fish, birds, mammals. To assess biomagnification potential and risks to wildlife.

Development of Integrated Methodologies for Comprehensive Environmental Assessment of PBBs

A holistic understanding of the risks posed by this compound requires an integrated assessment approach that combines data from various disciplines. sspbloomsbury.co.uk

Key Research Questions:

How can data from analytical measurements, environmental modeling, and toxicological studies be effectively integrated to conduct a comprehensive risk assessment for this congener?

What are the cumulative risks associated with exposure to this compound in combination with other PBBs and persistent organic pollutants?

How can frameworks like Life Cycle Assessment (LCA) be applied to understand the full environmental footprint of products that historically contained PBBs? europa.eu

Future Directions: Future research should focus on developing integrated assessment frameworks that link environmental exposure models with toxicological data to better predict potential health and ecological effects. aist.go.jp This includes considering the entire life cycle of PBB-containing products, from manufacture to disposal. europa.euresearchgate.net Risk assessments should also move towards evaluating the effects of chemical mixtures, as organisms in the environment are exposed to a complex cocktail of contaminants. aist.go.jp The development of decision-support tools based on these integrated assessments can help policymakers and environmental managers make more informed decisions regarding the management of PBB-contaminated sites and the regulation of similar chemicals.

Q & A

What analytical methods are recommended for detecting 2,2',4,5',6-Pentabromobiphenyl in environmental samples?

Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) is the most widely used method for detecting Penta-BB, particularly in polymer matrices and environmental samples. The International Electrotechnical Commission (IEC) standard (IEC 62321-12) specifies GC-MS protocols for simultaneous determination of polybrominated biphenyls (PBBs) and diphenyl ethers (PBDEs) in technical products . For environmental monitoring, passive samplers using LDPE membranes, calibrated with performance reference compounds (PRCs) like Penta-BB, can infer equilibrium concentrations in water systems. This method requires validation against active sampling to account for field conditions .

How should researchers prepare and validate certified reference materials (CRMs) for Penta-BB?

Basic Research Question
CRMs for Penta-BB are typically prepared as solutions in non-polar solvents (e.g., isooctane or toluene-nonane mixtures) at concentrations such as 35–50 µg/mL. Kanto Reagents’ protocols emphasize using CAS RN 59080-39-6 for purity verification and ensuring compliance with regulations like Japan’s Chemical Substances Control Law (CSCL) . Validation involves chromatographic comparison with NIST-traceable standards and interlaboratory reproducibility testing .

What are the key challenges in distinguishing Penta-BB from co-eluting isomers in chromatographic analysis?

Advanced Research Question
Isomer-specific identification is complicated by structural similarities (e.g., 2,2',4,4',6-Pentabromodiphenyl ether and hexabromobiphenyls). Advanced GC×GC-TOFMS or GC×GC-μECD systems improve resolution by leveraging orthogonal separation mechanisms. For example, NIST’s 3D structural data for brominated analogs can guide column selection (e.g., DB-5MS for polarity-based differentiation) . Additionally, using isotopically labeled internal standards (e.g., deuterated biphenyls) reduces matrix interference .

How do environmental transport models account for discrepancies in Penta-BB’s observed vs. predicted partitioning behavior?

Advanced Research Question
Field studies in Lake Geneva revealed vertical concentration trends of Penta-BB in deep water, inconsistent with traditional fugacity models. These discrepancies arise from sediment resuspension and anaerobic degradation processes. Researchers should integrate site-specific hydrodynamic data and apply compartmental modeling (e.g., QWASI + PRC-derived sampling rates) to refine predictions .

What protocols ensure safe handling and disposal of Penta-BB in laboratory settings?

Basic Research Question
Penta-BB is classified as a hazardous substance under PRTR regulations (Japan) and requires confirmed compliance with CSCL for use. Safety protocols include:

  • Storage in amber vials at ambient (>5°C) conditions to prevent degradation .
  • Use of PPE (gloves, goggles) and fume hoods during preparation.
  • Disposal via incineration at >1,200°C with halogen scrubbers to prevent dioxin formation .

How can researchers resolve contradictions in reported half-lives of Penta-BB across different environmental matrices?

Advanced Research Question
Half-life variability (e.g., water vs. sediment) stems from photolytic degradation rates and microbial community differences. To address this:

  • Conduct controlled microcosm studies with UV exposure simulations.
  • Use LC-HRMS to track debromination byproducts (e.g., tetrabromobiphenyls) as degradation markers .
  • Cross-validate with field data from longitudinal passive sampling campaigns .

What are the best practices for spike-and-recovery experiments in Penta-BB quantification?

Basic Research Question
Spike-and-recovery tests should use matrix-matched CRMs (e.g., 50 µg/mL in toluene-isooctane) to mimic environmental or polymer samples. Recovery rates ≥80% are acceptable, with corrections for solvent evaporation losses during extraction. Internal standards (e.g., 2,3,4,4',5-Pentachlorobiphenyl-d4) improve precision .

Why do Penta-BB concentrations vary significantly in urban vs. remote aquatic systems?

Advanced Research Question
Urban systems show elevated Penta-BB levels due to historical use in electronics and textiles. Researchers must differentiate legacy pollution from ongoing inputs by analyzing congener profiles (e.g., Penta-BB vs. Deca-BB ratios) and correlating with industrial activity data. Sediment core dating (via ²¹⁰Pb) can also reconstruct temporal trends .

How does the choice of solvent affect Penta-BB’s stability in long-term CRM storage?

Basic Research Question
Nonane and isooctane are preferred over toluene due to lower volatility and reduced interaction with vial septa. Accelerated stability tests (40°C for 14 days) should confirm no degradation (e.g., via GC-MS peak area consistency). CRMs must be revalidated every 12 months .

What mechanistic insights explain Penta-BB’s resistance to aerobic microbial degradation?

Advanced Research Question
The bromine substitution pattern (2,2',4,5',6) sterically hinders enzymatic attack. Metagenomic studies of anaerobic sediments identify Dehalococcoides spp. capable of reductive debromination via pceA gene homologs. Researchers can use ¹³C-labeled Penta-BB in SIP (stable isotope probing) to trace degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.